1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol and its derivatives have shown significant potential in the field of antibacterial agents. Studies have explored their efficacy against various Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group of compounds, have demonstrated notable antibacterial potency, and their structure-activity relationships have been a focus of research (Frigola et al., 1994). Additionally, azetidinone derivatives synthesized from 2-aminopyridine have been evaluated for their antimicrobial activities, indicating their potential as therapeutic agents in combating bacterial infections (Patel & Desai, 2005).
Antimicrobial and Antifungal Properties
Various derivatives of azetidinone, including those related to this compound, have been synthesized and tested for antimicrobial and antifungal properties. Compounds like 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2 H )-yl)-4-ethyl-azetidin-2-ones have shown promising results against strains like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Desai & Dodiya, 2014).
Anti-Inflammatory Activity
Azetidinone derivatives have been explored for their potential anti-inflammatory effects. Research indicates that some azetidinone compounds, possibly including those related to this compound, could be effective in treating inflammation. Studies have synthesized and tested these compounds for anti-inflammatory properties, comparing them with standard drugs (Sharma, Maheshwari, & Bindal, 2013).
Antidepressant and Nootropic Agents
The chemical structure of azetidinone and its derivatives has been a subject of study for their potential as central nervous system (CNS) active agents. Research has shown that some derivatives exhibit antidepressant and nootropic activities, indicating their potential use in treating mental health disorders (Thomas et al., 2016).
Antitubercular Properties
Azetidinone derivatives, including those structurally related to this compound, have been investigated for their potential as antitubercular agents. Research has focused on synthesizing specific derivatives and evaluating their efficacy against Mycobacterium tuberculosis (Pramod et al., 2021).
Synthesis and Characterization
Studies have also delved into the synthesis and structural characterization of various azetidinone derivatives. These investigations provide valuable insights into the chemical properties and potential applications of these compounds in pharmaceutical research (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCPRCDOJXKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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